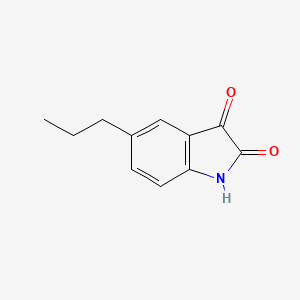

5-Propylindoline-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-propyl-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-3-7-4-5-9-8(6-7)10(13)11(14)12-9/h4-6H,2-3H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYONXZHXASRNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1)NC(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 5 Propylindoline 2,3 Dione and Its Analogues

Influence of N-Propyl Group on Pharmacological Potential

Alkylation at the N-1 position of the isatin (B1672199) ring is a common strategy to modulate the bioactivity of these compounds. nih.gov The introduction of an N-propyl group, as in the parent compound 5-Propylindoline-2,3-dione, can significantly affect the molecule's pharmacological profile.

The length of the alkyl chain at the N-1 position is a critical determinant of biological activity. Studies on N-alkyl isatins have shown a direct correlation between the size of the alkyl group and the potency of cholinesterase inhibition. An increase in the N-alkyl chain length generally leads to improved inhibitory activity against butyrylcholinesterase (BChE), with selectivity observed for BChE over acetylcholinesterase (AChE). nih.govtandfonline.com

For instance, in a series of N-alkyl isatins evaluated for their free radical scavenging properties, a decline in bioactivity was observed as the alkyl chain length increased. nih.gov Interestingly, an odd-even effect was noted in the activity, suggesting a complex relationship between chain length and biological response. nih.gov Another study found that antimicrobial activity increased as the chain length went from two to four carbons, but decreased with further increases in chain length. ijpsr.com This highlights that the optimal alkyl chain length can vary depending on the specific biological target. N-alkylation has also been reported to cause a marked enhancement in antibacterial activity. nih.govksu.edu.sa

| Compound | N-Substituent | BChE IC50 (µM) |

|---|---|---|

| Isatin | -H | >100 |

| 4a | -Methyl | 39.2 |

| 4b | -Ethyl | 22.2 |

| 4c | -Propyl | 10.3 |

| 4i | -Decyl | 3.77 |

The three-dimensional conformation of the N-propyl group and other N-alkyl substituents relative to the planar isatin ring system also plays a role in bioactivity. Crystallographic studies of N-alkylated indoline-2,3-diones reveal that the dihydroindole skeleton is generally planar. nih.goviucr.org The attached alkyl chain, such as a propyl or nonyl group, typically adopts an 'extended' conformation. nih.gov

A key structural feature is that the plane of the N-alkyl group is nearly perpendicular to the mean plane of the fused ring system. nih.govnih.gov For example, in 1-(prop-2-ynyl)indoline-2,3-dione, the N—C—C—C torsion angle is 77.9 (1)°, indicating this perpendicular orientation. nih.gov This spatial arrangement influences how the molecule interacts with biological targets, with the lipophilic alkyl chain pointing towards specific regions, such as a bacterial cell membrane, which can maximize molecular interactions with a binding pocket. nih.gov

Electronic and Steric Effects of Substituents at Position 5 on Bioactivity

The C-5 position of the isatin ring is a favorable site for substitution, as modifications here can control the molecule's electronic properties, lipophilicity, and other physicochemical characteristics that are crucial for bioactivity. d-nb.info

The electronic nature of the substituent at the C-5 position can have a profound and sometimes conflicting impact on pharmacological activity, depending on the target.

In some cases, the presence of an electron-withdrawing group (EWG) at C-5 enhances biological activity. A correlation has been observed between the electron-withdrawing ability of the C-5 substituent and the inhibition of caspase-3, suggesting that the electrophilicity of the isatin carbonyl is important for this activity. wright.edu The incorporation of EWGs at C-5 has also been shown to enhance the activity of isatin-thiosemicarbazide hybrids against Mycobacterium tuberculosis. d-nb.info Similarly, for certain isatin-gatifloxacin hybrids, an electron-withdrawing fluorine atom at C-5 enhanced anti-TB potential. nih.gov

Conversely, other studies have demonstrated that electron-donating groups (EDGs) at the C-5 position can improve potency. For example, the presence of an EDG at C-5 was found to enhance the antimycobacterial activity of certain isatin-benzofuran hybrids. d-nb.info In another study on antiproliferative agents, an electron-donating methyl group at C-5 was found to be more valuable for improving potential than an electron-withdrawing fluoro group. nih.govijcmas.com This suggests that the ideal electronic properties at C-5 are highly dependent on the specific molecular scaffold and the intended biological target.

| Substituent Type | Position | Reported Effect | Biological Activity | Reference |

|---|---|---|---|---|

| Electron-Withdrawing (e.g., -Cl) | C-5 | Increased potency | Caspase-3 Inhibition | wright.edu |

| Electron-Withdrawing (e.g., -F) | C-5 | Enhanced potential | Anti-TB (Isatin-gatifloxacin hybrids) | nih.gov |

| Electron-Donating | C-5 | Enhanced activity | Antimycobacterial (Isatin-benzofuran hybrids) | d-nb.info |

| Electron-Donating (e.g., -CH3) | C-5 | Improved potential | Antiproliferative | nih.govijcmas.com |

Halogenation at the C-5 position of the isatin ring is a widely employed strategy that frequently leads to enhanced biological activity. nih.govksu.edu.sa The introduction of halogen atoms like chlorine and bromine can significantly improve the pharmacological profile of isatin derivatives.

For example, the introduction of a bromine atom at position 5 has been shown to result in potent cytotoxic compounds. nih.gov In a study of aplycianin analogues, a bromine at the 5-position of the indole (B1671886) nucleus was found to strongly favor antiproliferative activity. mdpi.com Similarly, 5-chloro substitution on the isatin scaffold has proven effective for creating potent and specific inhibitors of monoamine oxidase-B (MAO-B). mdpi.com The enhancement of antibacterial activity through 5-halogenation is also a well-documented finding. nih.govksu.edu.sa The introduction of a chlorine atom at the C-5 position has also been investigated in the context of developing inhibitors of DNA polymerase and ribonuclease H. researchgate.net

| Compound | Substituent at C-5 | IC50 (µM) |

|---|---|---|

| 6a (unsubstituted) | -H | 4.56 |

| 6c | -Cl | 1.52 |

| 6d | -Br | 1.83 |

Impact of Modifications at Position 3 on Pharmacological Response

The C-3 carbonyl group of the isatin ring is a key site for chemical reactions, including nucleophilic addition and condensation, allowing for extensive structural diversification. mdpi.comnih.gov Modifications at this position are crucial for determining the pharmacological response of isatin derivatives.

The creation of spiro compounds by reacting the C-3 carbonyl is a common strategy that has yielded derivatives with significant pharmacological activity. nih.gov Similarly, the formation of Schiff bases and thiosemicarbazones at this position has led to potent antimicrobial and anti-TB agents. tjpr.orgmdpi.com For example, incorporating a thiosemicarbazone group at C-3 was found to greatly enhance anti-TB potency. mdpi.com In another study, replacing a guanidine (B92328) moiety at the C-3 site with thiosemicarbazide (B42300) resulted in a significant reduction in enzymatic inhibition and antibacterial activity, highlighting the critical nature of the C-3 substituent. nih.gov

However, for some biological activities, an unmodified C-3 carbonyl is essential. In one study of cytotoxic isatin derivatives, an intact carbonyl functionality at C-3 was required for potent activity. tjpr.org This demonstrates that while C-3 is a prime location for modification, the nature of this modification must be carefully considered in relation to the desired pharmacological outcome.

The Pivotal Role of Exo-cyclic Functionalities

The introduction of various functional groups at the C3 position of the indoline-2,3-dione ring system has been a cornerstone of SAR studies. These exo-cyclic functionalities, particularly Schiff bases and alkylidene groups, have been shown to be critical determinants of the biological activity of these compounds.

Schiff Bases:

The condensation of the C3-keto group of isatin derivatives with primary amines yields Schiff bases, which have demonstrated significant potential across various therapeutic areas, including antiproliferative and antitubercular activities. nih.govnih.gov The formation of the imine (-C=N-) linkage introduces a new site for molecular interactions, which can profoundly influence the compound's binding affinity to biological targets.

Research has shown that the nature of the substituent on the imine nitrogen is a key factor in determining the biological activity of isatin Schiff bases. For instance, the antiproliferative activity of these derivatives can be modulated by altering the aromatic or aliphatic groups attached to the nitrogen atom. nih.gov Furthermore, the presence of specific pharmacophoric features, such as hydrogen bond acceptors and donors, within the Schiff base moiety has been identified as crucial for antitubercular activity. nih.govksu.edu.sa

Interactive Data Table: Antiproliferative Activity of Isatin Schiff Base Derivatives

| Compound ID | Modification | Target Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Mixture M5 | Combinatorial mixture | K562 | 8.5 ± 0.7 | - |

| Compound 5f | 5-bromo-1-hydroxymethylisatin derivative | Mycobacterium smegmatis | 0.625 | >20 (compared to Isoniazid) |

| Compound 6f | 5-bromo-1-benzylisatin derivative | Mycobacterium smegmatis | >100 | - |

Alkylidene Groups:

The Knoevenagel condensation of isatins with active methylene (B1212753) compounds leads to the formation of 3-alkylidene-2-indolone derivatives. These compounds, characterized by a carbon-carbon double bond at the C3 position, have also been extensively studied for their biological properties. nih.gov The geometry and electronic nature of the alkylidene substituent can significantly impact the molecule's interaction with target enzymes or receptors.

Studies have revealed that the substituents on the alkylidene group play a critical role in the antimicrobial activity of these derivatives. For example, certain 3-alkylidene-2-indolones have shown potent antibacterial activity, with the nature and position of substituents on the exocyclic phenyl ring influencing their efficacy. nih.gov

Steric and Electronic Contribution of C3 Substituents

The steric bulk and electronic properties of the substituents at the C3 position of the indoline-2,3-dione ring are fundamental to their biological activity. These factors directly influence the molecule's ability to fit into the binding pocket of a biological target and to form favorable interactions.

Steric Effects: The size and shape of the C3 substituent can either enhance or hinder the binding of the molecule to its target. A bulky substituent may create steric clashes, preventing optimal binding, while a well-fitted group can maximize van der Waals interactions and improve affinity. For instance, in the development of cholinesterase inhibitors, the flexibility and size of the linker connecting the isatin core to another pharmacophore were found to be important for activity. mdpi.com

Rational Design Principles for Enhanced Bioactivity based on SAR

The insights gained from SAR studies provide a foundation for the rational design of new this compound analogues with improved biological activity and selectivity. mdpi.com By systematically analyzing the relationships between chemical structure and biological function, researchers can make informed decisions about which molecular modifications are most likely to lead to desired therapeutic properties.

Key principles for the rational design of bioactive isatin derivatives include:

Target-Specific Modifications: Tailoring the C3 substituent to fit the specific topology and chemical environment of the target's active site is a primary strategy. This can involve optimizing the size, shape, and electronic properties of the substituent to maximize binding affinity.

Introduction of Pharmacophoric Features: Incorporating specific functional groups that are known to be important for a particular biological activity can enhance potency. For example, adding hydrogen bond donors or acceptors to the C3 substituent can improve interactions with the target protein. nih.govksu.edu.sa

Modulation of Physicochemical Properties: Altering the C3 substituent can also be used to fine-tune the physicochemical properties of the molecule, such as its solubility and membrane permeability, which are critical for drug-likeness and in vivo efficacy.

Molecular Hybridization: Combining the isatin scaffold with other known pharmacophores through a linker attached at the C3 position is a powerful approach to create hybrid molecules with dual or enhanced activity. acs.orgresearchgate.net The length and flexibility of the linker are often critical parameters to optimize. acs.org

Interactive Data Table: Rationally Designed Isatin Derivatives and their Bioactivity

| Compound Series | Design Strategy | Key Finding |

|---|---|---|

| Indolinedione–Coumarin Hybrids | Molecular Hybridization | Electron-donating groups and small alkyl chains between the two scaffolds were beneficial for xanthine (B1682287) oxidase inhibition. researchgate.net |

| Isatin-based Schiff Bases | Introduction of Pharmacophoric Features | The presence of an aromatic center, hydrogen bond acceptor/donor, and a hydrophobic area were identified as key for antitubercular activity. nih.gov |

| N-alkyl isatins | Modulation of Physicochemical Properties | The bioactivity of N-alkyl isatins as free radical scavengers was found to decrease with an increasing alkyl chain length. researchgate.net |

By applying these rational design principles, scientists can more efficiently navigate the vast chemical space of isatin derivatives to identify and optimize novel drug candidates with improved therapeutic potential.

Computational and Molecular Modeling Investigations of 5 Propylindoline 2,3 Dione Derivatives

Ligand-Protein Interaction Studies

Understanding how a molecule interacts with a biological target is fundamental to designing effective therapeutic agents. Ligand-protein interaction studies for derivatives of the indoline-2,3-dione (isatin) core explore the specific binding modes and affinities for various protein targets, offering a blueprint for optimizing potency and selectivity.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the protein or receptor). This technique is crucial for screening virtual libraries of compounds and prioritizing candidates for synthesis. For derivatives based on the indoline-2,3-dione scaffold, docking studies have been instrumental in identifying potential inhibitors for a range of biological targets.

Research on spiro[indoline-3,5′-pyrroline]-2,2′dione derivatives, for instance, used molecular docking to evaluate their binding affinity against several cancer-related proteins. mdpi.com One derivative, SOX 4a, showed significant binding affinities (ΔG) of -6.65, -6.55, -8.73, and -7.27 kcal/mol with targets CD-44, EGFR, AKR1D1, and HER-2, respectively. mdpi.com Similarly, docking studies on spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives identified a top-rated compound based on its predicted binding affinity for the SARS-CoV-2 main protease and human mast cell tryptase. mdpi.com

In another study, spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives were docked against the main protease of SARS-CoV-2 (PDB: 6LU7), Staphylococcus aureus biotin-protein ligase, and Enterococcus faecalis alanine (B10760859) racemase. nih.govresearchgate.net The results highlighted that specific indoline-quinoline hybrid compounds exerted the strongest binding energy against the viral protease. nih.govresearchgate.net The validation of a docking protocol is a critical first step, often achieved by redocking the co-crystallized ligand into the protein's active site. A root mean square deviation (RMSD) of less than 2.0 Å between the docked pose and the original X-ray crystallography pose is considered a successful validation. mdpi.comscispace.com

Table 1: Molecular Docking Results for Indoline-2,3-dione Derivatives against Various Protein Targets

| Derivative Class | Protein Target (PDB ID) | Top Compound | Predicted Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|---|

| Spiro[indoline-3,5′-pyrroline]-2,2′dione | AKR1D1 | SOX 4a | -8.73 | Not specified |

| Spiro[indoline-3,5′-pyrroline]-2,2′dione | HER-2 | SOX 4a | -7.27 | Not specified |

| Spiro[indoline-3,5′-pyrroline]-2,2′dione | CD-44 | SOX 4a | -6.65 | Not specified |

| Spiro[indoline-3,5′-pyrroline]-2,2′dione | EGFR | SOX 4a | -6.55 | Not specified |

| Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione | SARS-CoV-2 Main Protease (6LU7) | Compound 3d | Not specified | Hydrogen bonds, Hydrophobic interactions |

| Spiroquinoline-indoline-dione | SARS-CoV-2 Main Protease (6LU7) | Compound 4b | High | Binding to active site |

| Spiroquinoline-indoline-dione | SARS-CoV-2 Main Protease (6LU7) | Compound 4h | High | Binding to active site |

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, evaluating the stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and analyze the persistence of key interactions.

The process typically involves taking the best-docked ligand-protein complex and simulating it in a system that mimics physiological conditions, including water, ions, and controlled temperature and pressure. nih.gov The stability of the complex is assessed by analyzing trajectories for parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues. A stable RMSD for the ligand within the binding pocket over the course of the simulation (e.g., 100 nanoseconds) suggests a stable binding mode. nih.gov These simulations can confirm that the interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, are maintained over time, providing stronger evidence of the compound's potential efficacy.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful technique used in the early stages of drug discovery to identify the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov A pharmacophore model represents the key features of a binding mode, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

These models can be generated in two primary ways:

Ligand-based: When the 3D structure of the target protein is unknown, a model is built by aligning a set of known active molecules and extracting their common chemical features. nih.gov

Structure-based: When a protein-ligand crystal structure is available, the key interaction points between the ligand and the protein's active site are used to define the pharmacophore features. nih.gov

Once a pharmacophore model is developed, it must be validated to ensure it can effectively distinguish between active and inactive compounds. nih.gov This is often done using a receiver operating characteristic (ROC) curve analysis, which measures the model's sensitivity and specificity. nih.gov A validated model can then be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening), identifying novel molecules that fit the pharmacophore and are therefore likely to be active against the target. nih.gov This approach has been successfully used to identify new molecular candidates for various diseases. nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. For derivatives of indoline-2,3-dione, these methods can elucidate fundamental properties that govern their chemical behavior.

A computational study on 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-dione and its para-substituted derivatives utilized DFT to analyze several key parameters. researchgate.net

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (EH-L) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For the studied compounds, the reactivity was predicted to be in the order of NO2 > CN > Cl > H > CH3, with the nitro-substituted derivative (X=NO2) having the lowest energy gap. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps predict the sites for molecular interactions and chemical reactions. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to understand charge delocalization, hyperconjugative interactions, and the stability of the molecule. For the indoline-2,3-dione derivatives, intramolecular hyperconjugative interactions of the π→π* type were identified from the energy differences in the HOMO-LUMO gap. researchgate.net

Table 2: Predicted Chemical Reactivity Indices for Substituted Indoline-2,3-dione Derivatives based on FMO Analysis

| Substituent (X) | HOMO-LUMO Energy Gap (EH-L) | Predicted Kinetic Stability | Predicted Reactivity Rank |

|---|---|---|---|

| -NO2 | Lowest | Lowest | 1 (Highest) |

| -CN | Low | Low | 2 |

| -Cl | Intermediate | Intermediate | 3 |

| -H | High | High | 4 |

| -CH3 | Highest | Highest | 5 (Lowest) |

Data derived from the qualitative findings of the FMO analysis in the referenced study. researchgate.net

Predictive Modeling for Biological Activity using QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By developing a mathematical model, the activity of new, untested compounds can be predicted based solely on their structural properties, or "descriptors."

In a study on dispiroindole derivatives with antiproliferative activity, QSAR models were developed to predict their effectiveness against various cancer cell lines. nih.gov The process involves calculating a large number of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound in a training set with known biological activity. Statistical methods are then used to select the most relevant descriptors and build a regression model.

The quality and predictive power of a QSAR model are evaluated using several statistical metrics:

r² (Coefficient of determination): Indicates how well the model fits the training data.

r²adjusted (Adjusted r²): A modified version of r² that accounts for the number of descriptors in the model.

r²prediction (Predictive r²): Measures the model's ability to predict the activity of an external set of compounds not used in model development.

For the dispiroindole derivatives, a statistically significant 3-descriptor model was developed with good predictive ability, demonstrating the utility of QSAR in guiding the design of new potent antiproliferative agents. nih.gov Another QSAR model was successfully developed for indeno[1,2-b]indole (B1252910) derivatives to predict their activity as Casein Kinase II (CK2) inhibitors. nih.gov

Table 3: Statistical Validation of a QSAR Model for Dispiroindole Derivatives

| Statistical Parameter | Value Range | Interpretation |

|---|---|---|

| r² | 0.812 - 0.903 | Good correlation between descriptors and activity in the training set. |

| r² adjusted | 0.672 - 0.855 | The model is not over-fitted with an excessive number of descriptors. |

| r² prediction | 0.605 - 0.773 | Good predictive power for external data sets. |

Data from a study on dispiroindole derivatives as antiproliferative agents. nih.gov

Biological Activities and Therapeutic Potential of Indoline 2,3 Dione Derivatives General Research Areas

Antimicrobial Research Pathways

The emergence of drug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. nih.govbenthamdirect.com Isatin (B1672199) and its derivatives have shown considerable promise in this area, with numerous studies highlighting their activity against a broad spectrum of bacteria and fungi. pkheartjournal.comresearchgate.netwjbphs.com

Antibacterial Activities

Isatin derivatives have demonstrated notable antibacterial efficacy against both Gram-positive and Gram-negative bacteria. benthamdirect.comresearchgate.net The structural modifications of the isatin core play a crucial role in determining the antibacterial potency and spectrum. nih.gov

Hybrid molecules, which combine the isatin pharmacophore with other antibacterial agents, have emerged as a promising strategy to combat drug resistance. benthamdirect.comasianpubs.org For instance, isatin-azole, isatin-quinoline/quinolone, and isatin-furan/coumarin hybrids have shown significant in vitro and in vivo antibacterial activity. nih.govbenthamdirect.com The nature of the substituent at various positions on the isatin ring, as well as the linking group, significantly influences the antibacterial action. asianpubs.org Studies have indicated that derivatives with 3-hydrazone, imine, spiro, oxindole (B195798), and guanidino substitutions, particularly when combined with electronegative groups on other heterocyclic rings, exhibit enhanced bactericidal properties. asianpubs.org

Schiff bases and Mannich bases of isatin have also been extensively investigated. journaljpri.com For example, Schiff bases of 1H-indole-2,3-dione derivatives with 4-amino-N-(5,6-dimethoxypyrimidine-4-yl) benzenesulfonamides have shown considerable antimicrobial activities. dergipark.org.tr Similarly, certain Mannich bases of isatin have demonstrated significant zones of inhibition against various bacterial strains, including Enterococcus faecalis. journaljpri.com

The mechanism of antibacterial action is believed to be multifaceted, with some derivatives inhibiting essential bacterial enzymes or disrupting cell wall synthesis. The incorporation of metal ions into isatin Schiff base complexes has also been shown to enhance their antimicrobial activity. bjbs.com.br

Table 1: Antibacterial Activity of Selected Indoline-2,3-dione Derivatives

| Compound Type | Target Bacteria | Key Findings | Reference(s) |

| Isatin-azole/quinoline/furan/coumarin hybrids | Gram-positive and Gram-negative bacteria | Promising in vitro and in vivo potency. | nih.govbenthamdirect.com |

| Isatin-hydrazone/(thio)semicarbazone hybrids | Gram-positive and Gram-negative bacteria | Enhanced bactericidal activity. | benthamdirect.comasianpubs.org |

| Schiff's and Mannich Bases | Enterococcus faecalis and other pathogenic bacteria | Significant zones of inhibition and antimicrobial efficacy. | journaljpri.com |

| Spirooxoindoles | Various bacterial strains | Moderate to good antimicrobial activity. | dergipark.org.tr |

Antifungal Activities

In addition to their antibacterial properties, isatin derivatives have also been recognized for their potential as antifungal agents. pkheartjournal.comresearchgate.net The structural features that contribute to antibacterial activity often play a role in their antifungal efficacy as well.

Research has shown that various substituted indole-2,3-diones and their hydrazones exhibit inhibitory activity against a range of fungi, including Aspergillus niger, Candida albicans, and Saccharomyces cerevisiae. dergipark.org.tr For instance, certain Mannich bases of 5-methyl-indolin-2-one derivatives have demonstrated favorable antifungal activity. asianpubs.orgresearchgate.net

Spiro-4-thiazolidinone derivatives of 5-fluoro and 5-iodo indole-2,3-dione have been reported as potent antifungal compounds. dergipark.org.tr The substitution on the isatin ring and the nature of the heterocyclic system attached to it are critical for antifungal potency.

Table 2: Antifungal Activity of Selected Indoline-2,3-dione Derivatives

| Compound Type | Target Fungi | Key Findings | Reference(s) |

| Substituted indole-2,3-diones hydrazones | Aspergillus niger, Candida albicans, Saccharomyces cerevisiae | Good inhibitory activity. | dergipark.org.tr |

| Mannich Bases of 5-methyl-indolin-2-one | Pathogenic fungi | Favorable antifungal activity. | asianpubs.orgresearchgate.net |

| Spiro-4-thiazolidinones of 5-fluoro/5-iodo indole-2,3-dione | Various fungal strains | Potent antifungal compounds. | dergipark.org.tr |

Anticancer Research Pathways

The quest for novel and effective anticancer agents is a continuous effort in medicinal chemistry, and indoline-2,3-dione derivatives have emerged as a significant class of compounds with promising antitumor potential. journaljpri.comseejph.com Their cytotoxic activity has been demonstrated against a variety of cancer cell lines, including those of the breast, prostate, colon, lung, and leukemia. nih.gov

One of the key mechanisms through which isatin derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial for cell signaling and proliferation. mdpi.com For example, some derivatives have been shown to inhibit kinases like IKKβ and NF-κB, which are involved in cancer cell growth and inflammation. nih.govacs.org Spirocyclic analogues of isatin have been identified as potent inhibitors of these pathways, leading to the suppression of tumor growth. nih.govacs.org

Furthermore, some isatin derivatives induce apoptosis (programmed cell death) in cancer cells. nih.govmdpi.com Studies have shown that these compounds can trigger the production of reactive oxygen species (ROS) and disrupt the mitochondrial membrane potential, leading to cell death. mdpi.com For instance, isatin isolated from the flowers of Couroupita guianensis exhibited cytotoxicity against human promyelocytic leukemia HL-60 cells by inducing apoptosis. nih.gov

The structural modifications of the isatin scaffold are critical for its anticancer activity. ddtjournal.com Research has shown that substituents at the N-1 and C-5 positions of the indoline-2,3-dione ring can significantly impact antiproliferative activity. ddtjournal.com Hybridization of the isatin core with other anticancer pharmacophores, such as triazoles and sulfonamides, has also led to the development of potent anticancer agents. nih.gov Some isatin-based compounds, like Sunitinib, have even received FDA approval for the treatment of specific cancers. mdpi.com

Table 3: Anticancer Activity of Selected Indoline-2,3-dione Derivatives

| Compound Type | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |

| Spirocyclic α-methylene-γ-butyrolactone analogues | Ovarian cancer | Inhibition of NF-κB pathway | nih.govacs.org |

| 1,5-disubstituted indoline-2,3-diones | HL-60 human leukemia cells | Antiproliferative activity | ddtjournal.com |

| Isatin-triazole hydrazones | Breast cancer, Hepatocellular cancer | Inhibition of MARK4, ROS generation | nih.gov |

| Fluorinated 1-benzylisatins | Various tumor cells | Induction of apoptosis via mitochondrial dysfunction | mdpi.com |

| Bis-(indoline-2,3-dione) hybrids | MCF-7 breast cancer cells | Potent antiproliferative activity | mdpi.com |

Anti-inflammatory Research Pathways

Inflammation is a complex biological response implicated in a wide range of diseases. pkheartjournal.com Indoline-2,3-dione derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs. mdpi.compkheartjournal.commdpi.com

The anti-inflammatory effects of isatin derivatives are often attributed to their ability to modulate key inflammatory pathways. pkheartjournal.com One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins, mediators of inflammation and pain. nih.gov Some isatin derivatives have shown selectivity for COX-2 over COX-1, which could lead to a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Furthermore, isatin derivatives have been found to suppress the production of other pro-inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6). mdpi.comrsc.org They can achieve this by inhibiting the expression of inducible nitric oxide synthase (iNOS) and other inflammatory enzymes. pkheartjournal.com For example, certain tricyclic isatin oximes have been shown to inhibit the production of several proinflammatory cytokines in monocytic cells. mdpi.com

The anti-neuroinflammatory potential of isatin derivatives is also an active area of research. mdpi.com Studies have shown that these compounds can reduce the release of inflammatory mediators from activated microglia, which are immune cells in the central nervous system, suggesting their potential in treating neurodegenerative diseases. mdpi.com

Table 4: Anti-inflammatory Activity of Selected Indoline-2,3-dione Derivatives

| Compound Type | Key Findings | Mechanism of Action | Reference(s) |

| 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide (B10538) derivatives | Mild-to-moderate anti-inflammatory activity | Inhibition of COX-2 | nih.gov |

| Tricyclic isatin oximes | Inhibition of pro-inflammatory cytokine production | Kinase inhibition (e.g., DYRK1A, PIM1) | mdpi.com |

| Isatin-1,2,3-triazole conjugates | Attenuation of proinflammatory cytokine production | Modulation of gene expression | rsc.org |

| N1-alkylated and chlorinated isatin derivatives | Reduction of nitric oxide, IL-6, and TNF-α release from microglia | Anti-neuroinflammatory effects | mdpi.com |

Anticonvulsant Research Pathways

Epilepsy is a common neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. brieflands.com Indoline-2,3-dione derivatives have been identified as a promising scaffold for the development of novel anticonvulsant agents. mdpi.comresearchgate.netbrieflands.comejbps.com

The anticonvulsant activity of isatin derivatives is often evaluated using standard preclinical models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. ijrps.combenthamdirect.com Many synthesized derivatives have shown significant protection in these models. brieflands.com

The design of anticonvulsant isatin derivatives often incorporates a pharmacophore model that includes an aromatic ring, an electron donor group, and a hydrogen bond acceptor/donor group. brieflands.com Structural modifications at various positions of the isatin ring are crucial for activity. For instance, the introduction of different substituents on the phenylimino group at the 3-position of the isatin core has been explored. benthamdirect.com

Some studies have focused on hybrid molecules, such as isoxazole, pyrazole (B372694), and pyrimidine (B1678525) substituted isatin analogues. ijrps.com Among these, pyrazole derivatives have shown particularly high anti-epileptic activity. ijrps.com The neurotoxicity of these compounds is also a critical aspect of their evaluation, and many potent derivatives have shown a favorable separation between their anticonvulsant and neurotoxic doses. ijrps.com

Table 5: Anticonvulsant Activity of Selected Indoline-2,3-dione Derivatives

| Compound Type | Key Findings | Animal Model(s) | Reference(s) |

| 5-acetyl-3-((4-substitutedphenyl)imino)indolin-2-one analogues | Good anticonvulsant activity with a better toxicity profile. | MES test, scPTZ test | researchgate.netbenthamdirect.com |

| Isoxazole/pyrazole/pyrimidine substituted 5-nitroisatin (B147319) analogues | Pyrazole derivatives exhibited higher anti-epileptic activity. | MES test, scPTZ test | ijrps.com |

| Isatin-based derivatives with aromatic ring, electron donor, and hydrogen bond acceptor/donor groups | Remarkable preventive effect with low neurotoxicity. | MES test, scPTZ test | brieflands.com |

| 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) urea (B33335) derivatives | Designed based on anticonvulsant pharmacophore model. | In vivo anticonvulsant evaluation | nih.gov |

Antiviral and Anti-HIV Research Pathways

Viral infections continue to pose a significant threat to global health, and the development of effective antiviral therapies is a major scientific priority. bohrium.com Indoline-2,3-dione and its derivatives have demonstrated a broad spectrum of antiviral activities, including against human immunodeficiency virus (HIV). bohrium.compkheartjournal.com

The anti-HIV activity of isatin derivatives has been a particular focus of research. bohrium.comnih.gov Various derivatives, including Schiff and Mannich bases, have been synthesized and evaluated for their ability to inhibit HIV replication. nih.gov Some of these compounds have shown significant inhibitory activity against both HIV-1 and HIV-2 strains. nih.gov

One of the key viral targets for isatin derivatives is the HIV reverse transcriptase (RT) enzyme, which is essential for the virus's replication cycle. nih.govtandfonline.com Some derivatives have been shown to inhibit both the RNA-dependent DNA polymerase (RDDP) and ribonuclease H (RNase H) functions of HIV-1 RT. tandfonline.com Isatin-β-thiosemicarbazone derivatives have also been identified as potent anti-HIV agents, with some compounds showing significant activity and high selectivity indices. researchgate.net

Beyond HIV, isatin derivatives have also been investigated for their activity against other viruses. For example, some derivatives have shown inhibitory effects against influenza virus, herpes simplex virus (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.com The antiviral efficacy of these compounds is often dependent on the specific substitutions on the isatin core. semanticscholar.orgresearchgate.net

Table 6: Antiviral and Anti-HIV Activity of Selected Indoline-2,3-dione Derivatives

| Compound Type | Target Virus(es) | Mechanism of Action | Reference(s) |

| Norfloxacin-isatin Mannich bases | HIV-1 | Inhibition of HIV-1 replication | nih.gov |

| Isatin-β-thiosemicarbazone derivatives | HIV | Inhibition of HIV replication, high selectivity index | researchgate.net |

| Isatin thiazoline (B8809763) hybrids | HIV-1 | Dual inhibition of RT (RDDP and RNase H) | tandfonline.com |

| 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives | Influenza H1N1, HSV-1, COX-B3 | Broad-spectrum antiviral activity | mdpi.com |

| 5-nitro-3-hydrazono-2-indolinone derivatives | Yellow Fever Virus, Bovine Viral Diarrhea Virus | Weak to moderate antiviral activity | semanticscholar.org |

Antitubercular Research Pathways

The indoline-2,3-dione scaffold is a recognized pharmacophore in the development of new antitubercular agents. rhhz.netnih.gov Research into its derivatives has revealed that specific structural modifications can significantly enhance activity against Mycobacterium tuberculosis. Key modifications include substitutions at the N-1 and C-5 positions of the isatin ring. rhhz.netsemanticscholar.org

Studies on structure-activity relationships have consistently shown that N-alkylation can lead to potent anti-TB activity. semanticscholar.org For instance, research on isatin-nicotinohydrazide hybrids demonstrated that compounds with an N-isobutyl or N-benzyl group exhibited remarkable activity against drug-susceptible M. tuberculosis strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.24 µg/mL. tandfonline.com Furthermore, the introduction of a halogen at the C-5 position, in combination with N-alkylation, yielded compounds with excellent activity against resistant strains of M. tuberculosis. tandfonline.com Specifically, the 5-bromo-1-isobutyl derivative was highly effective, suggesting that the electronic properties and size of the substituent at C-5 are critical. tandfonline.com

While direct studies on 5-propylindoline-2,3-dione are not prevalent, research on related structures provides valuable insights. In one study of 1,2,3-triazole-tethered isatin–ferrocene conjugates, a preference for a propyl chain as a spacer and a halogen at the C-5 position was noted for improved antitubercular activity. acs.org Another study involving Schiff bases of isatin derivatives identified a compound, 5f, that was 20 times more potent than the reference drug isoniazid (B1672263) against Mycobacterium smegmatis. nih.gov This highlights the significant impact of substitutions on the isatin core. The propyl group is a small, lipophilic alkyl group, and its placement at the C-5 position could influence membrane permeability and interaction with mycobacterial targets.

Table 1: Antitubercular Activity of Selected Isatin Derivatives

| Compound | N-Substitution | C-5 Substitution | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |

|---|---|---|---|---|

| 5d | Benzyl (B1604629) | H | 0.24 | tandfonline.com |

| 5g | Methyl | Bromo | 0.24 | tandfonline.com |

| 5h | Isobutyl | Bromo | 0.24 | tandfonline.com |

| 5f (vs. M. smegmatis) | Schiff Base | Bromo | 0.625 | nih.gov |

| Isoniazid (INH) | - | - | 0.24 | tandfonline.com |

This table is interactive. Click on the headers to sort.

Antioxidant Research Pathways

The isatin scaffold has been investigated for its antioxidant properties, with various derivatives showing potential as free radical scavengers. nih.govhilarispublisher.com The antioxidant capacity is often evaluated using methods like the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging assay. nih.govijpsonline.com The electronic nature and position of substituents on the isatin ring play a crucial role in this activity.

Research on N-alkyl isatins has shown that their free radical scavenging ability is influenced by the length of the alkyl chain. nih.gov A study on the cytoprotective effects of N-substituted isatins found that the bioactivity tends to decline as the alkyl chain increases in length from one to six carbons. nih.gov This suggests that smaller alkyl groups may be more favorable for antioxidant potential in N-substituted derivatives.

Substitutions at the C-5 position also significantly modulate antioxidant activity. Studies on 5-substituted isatin-based Schiff bases and thiosemicarbazones have shown varied results depending on the substituent. nih.govtandfonline.com For example, in a series of palladium(II) complexes of 5-substituted isatin thiosemicarbazones, the 5-nitro derivative showed the most potent antioxidant activity with an IC₅₀ value of 7.24 µM, outperforming the 5-chloro and 5-bromo analogues. tandfonline.com This indicates that electron-withdrawing groups at the C-5 position can enhance antioxidant capacity. Conversely, other studies on different isatin-based scaffolds have found that electron-donating groups can also confer potent activity. mdpi.com

Table 2: Antioxidant Activity of Selected 5-Substituted Isatin Derivatives

| Compound | C-5 Substitution | Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Complex 3 | Nitro | DPPH | 7.24 | tandfonline.com |

| Complex 1 | Chloro | DPPH | 17.29 | tandfonline.com |

| Ascorbic Acid (Standard) | - | DPPH | - | tandfonline.com |

This table is interactive. Click on the headers to sort.

Enzyme Inhibition Studies

The indoline-2,3-dione core is a privileged scaffold known to interact with a wide range of enzymes, making its derivatives subjects of interest in enzyme inhibition studies. hilarispublisher.comsmolecule.com The specific nature of the substitution on the isatin ring dictates which enzymes are inhibited and the potency of this inhibition.

For example, a study focused on cholinesterases evaluated a series of N-alkyl isatins. nih.gov In this series, 1-Propylindoline-2,3-dione was synthesized and tested for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The study found that selectivity towards BChE was common, and increasing the size of the N-alkyl group generally improved the inhibitory potency for BChE. nih.gov This suggests that the propyl group contributes effectively to binding within the active site of BChE. nih.gov

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. hilarispublisher.com Several classes of heterocyclic compounds, including isatin derivatives, have been explored as XO inhibitors. researchgate.nettandfonline.com

Structure-activity relationship studies of isatin-based hybrids have provided clear evidence that substitution at the C-5 position of the isatin nucleus is a critical determinant of XO inhibitory activity. researchgate.net In a study of isatin-indole-3-carboxaldehyde hybrids, a derivative with a methoxy (B1213986) group (an electron-donating group) at the C-5 position showed the most potent XO inhibition, with an IC₅₀ value of 0.37 µM. researchgate.net This was significantly more potent than derivatives with electron-withdrawing groups like fluorine or chlorine at the same position.

Given that the propyl group of this compound is also weakly electron-donating, it is reasonable to hypothesize that it could contribute favorably to xanthine oxidase inhibition. The size and lipophilicity of the propyl group would also influence its fit and interaction within the enzyme's active site.

Table 3: Xanthine Oxidase Inhibition by a 5-Substituted Isatin Hybrid

| Compound | C-5 Substitution | Linker Length | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| A19 | OCH₃ | 2 carbons | 0.37 | researchgate.net |

| Allopurinol (Standard) | - | - | ~2.3-8.16 | researchgate.netnih.gov |

This table is interactive. Click on the headers to sort.

DNA Gyrase Inhibition

Bacterial DNA gyrase is a well-established target for antibacterial agents, as it is essential for bacterial survival and is absent in humans. thesciencein.orgnih.gov The isatin scaffold has been identified as a potential framework for the development of DNA gyrase inhibitors. rhhz.netnih.gov

Research has shown that Schiff bases derived from isatins can act as inhibitors of Mycobacterium tuberculosis DNA gyrase. nih.gov A study on novel 5-nitroisatin derivatives demonstrated their activity against E. coli DNA gyrase B, with some compounds showing excellent antimicrobial effects. thesciencein.org This highlights that the C-5 position is a viable site for modification to achieve DNA gyrase inhibition. Structure-activity relationship analyses suggest that substitutions at the C-3, C-5, and C-7 positions can all significantly impact the anti-TB potential, which may be mediated through DNA gyrase inhibition. nih.gov While direct evidence for this compound is lacking, the established importance of the C-5 position in other isatin-based DNA gyrase inhibitors suggests that this compound could also exhibit activity against this enzyme, warranting further investigation.

Future Directions and Research Opportunities

Development of Novel 5-Propylindoline-2,3-dione Derivatives with Enhanced Bioactivity

A primary avenue of future research lies in the rational design and synthesis of new this compound derivatives. The goal is to enhance their potency, selectivity, and pharmacokinetic profiles. The core indoline-2,3-dione structure is highly amenable to chemical modification at several positions, particularly the N-1 position and the C-5 propyl group.

Research has shown that substitutions on the indoline-2,3-dione ring system can dramatically influence biological activity. For instance, a study on 1,5-disubstituted indolin-2,3-diones revealed that introducing a benzyl (B1604629) group at the N-1 position resulted in potent antiproliferative activity against human acute promyelocytic leukemia (HL-60) cells. nih.gov This suggests that modifying the N-1 position of this compound with various aryl or alkyl groups could yield novel anticancer agents. nih.gov

Furthermore, creating hybrid molecules by combining the this compound core with other pharmacologically active moieties is a promising strategy. psu.edu For example, the synthesis of indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives has yielded compounds with significant inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to diabetes. nih.govacs.org One potent analogue from a synthesized series contained two chloro groups and one hydroxyl group on the sulfonamide ring, in addition to a chloro-substituted isatin (B1672199) ring, highlighting the impact of specific substitutions on bioactivity. acs.org This approach could be adapted to generate this compound hybrids with potential antidiabetic properties.

Future synthetic efforts will likely explore a wide range of substituents on the propyl chain and the aromatic ring to fine-tune the molecule's electronic and steric properties for optimal interaction with biological targets.

Exploration of New Biological Targets and Mechanisms of Action

The versatility of the indoline-2,3-dione scaffold is evident from the diverse biological targets it is known to modulate. While existing research has identified several areas of activity, a significant opportunity exists to discover new applications for this compound derivatives.

Current research on related compounds provides a roadmap for these explorations. Indoline-2,3-dione derivatives have been investigated for a range of activities, as detailed in the table below.

| Biological Activity | Target/Assay | Investigated Scaffold |

| Anticancer | Inhibition of HL-60 cell growth | 1,5-disubstituted indolin-2,3-diones |

| Antidiabetic | Inhibition of α-glucosidase and α-amylase | Indoline-2,3-dione-based benzene sulfonamides |

| Antibacterial | Inhibition of S. aureus histidine kinase | Substituted indoline-2-ones |

| Antiviral | Inhibition of H1N1, HSV-1, COX-B3 | 5-sulfonyl-indoline-2,3-dione derivatives |

| Antibacterial | Inhibition of P. aeruginosa PBP3 | Pyrrolidine-2,3-dione derivatives |

Future studies should aim to screen this compound and its newly synthesized derivatives against a broader panel of biological targets. This could include various cancer cell lines, pathogenic bacteria and fungi, and a range of enzymes and receptors implicated in different diseases. For example, based on the activity of other heterocyclic diones, exploring the potential of this compound derivatives as inhibitors of Penicillin-Binding Protein 3 (PBP3) in P. aeruginosa could lead to new antibiotics. nih.gov Similarly, investigating their effect on viral replication pathways, as has been done for sulfonylated isatins, might uncover novel antiviral agents. mdpi.com Elucidating the precise mechanism of action through techniques like target identification and validation studies will be crucial for advancing these compounds as viable drug candidates.

Integration of Advanced Computational and Experimental Methodologies in Drug Discovery

The synergy between computational and experimental methods has become a cornerstone of modern drug discovery, offering a path to accelerate the development of new drugs while reducing costs. beilstein-journals.org This integrated approach is particularly well-suited for the exploration of this compound derivatives.

Computational Approaches:

Molecular Docking: This technique can predict the binding affinity and interaction patterns of novel this compound derivatives with specific protein targets, such as enzymes or receptors. nih.gov This allows for the pre-screening of virtual compound libraries and the prioritization of candidates for synthesis. beilstein-journals.org

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to analyze the electronic properties of the molecules. researchgate.netdergipark.org.tr These calculations help in understanding the stability, reactivity, and molecular electrostatic potential, which are key determinants of a molecule's biological activity. dergipark.org.tr Frontier Molecular Orbital (FMO) analysis can predict the reactive sites for nucleophilic and electrophilic attacks, guiding the design of more potent derivatives. dergipark.org.tr

Virtual High-Throughput Screening (VHTS): With vast compound libraries available, VHTS can computationally screen millions of molecules against a biological target to identify promising hits, significantly narrowing the pool for experimental testing. beilstein-journals.org

Experimental Methodologies:

High-Throughput Screening (HTS): This experimental counterpart to VHTS allows for the rapid testing of large numbers of synthesized compounds against biological targets to identify active molecules.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can build a comprehensive SAR. This knowledge is invaluable for designing future generations of compounds with improved properties. mdpi.com

The table below summarizes some computational methods that can be applied to the study of indoline-2,3-dione derivatives.

| Computational Method | Application in Drug Discovery | Reference |

| Molecular Docking | Predicts binding affinity and mode of interaction with target proteins. | nih.gov |

| Density Functional Theory (DFT) | Predicts stability, electronic properties, and reactivity of molecules. | researchgate.netdergipark.org.tr |

| Virtual High-Throughput Screening (VHTS) | Screens large virtual libraries of compounds to identify potential hits. | beilstein-journals.org |

| Homology Modeling | Predicts the 3D structure of a target protein when no experimental structure is available. | beilstein-journals.org |

By combining these in silico and in vitro approaches, the drug discovery process for this compound derivatives can be made more efficient and targeted.

Sustainable and Green Chemistry Approaches for the Synthesis of Indoline-2,3-dione Derivatives

In recent years, the principles of green chemistry have become increasingly important in pharmaceutical manufacturing to minimize environmental impact. Future research into the synthesis of this compound and its derivatives should prioritize the development of sustainable and eco-friendly methods.

Key strategies include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, reducing the number of synthetic steps, solvent waste, and energy consumption. researchgate.net The development of one-pot MCRs for novel this compound derivatives would be a significant advancement. farmaceut.org

Use of Green Catalysts: Employing recyclable and non-toxic catalysts, such as nano-catalysts (e.g., nano Au-zeolite), can enhance reaction efficiency and reduce waste. researchgate.net

Eco-friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids is a central tenet of green chemistry.

The adoption of these green chemistry principles will not only make the synthesis of these promising compounds more environmentally responsible but can also lead to more efficient and cost-effective production processes.

Q & A

Q. What are the common synthetic routes for 5-Propylindoline-2,3-dione, and how do reaction conditions influence yield and purity?

Synthesis typically involves cyclization of precursors such as hydroxyisoindoline derivatives with propylating agents under reflux. Key factors include solvent polarity (e.g., dimethylformamide for improved solubility), temperature control (60–80°C to avoid side reactions), and catalyst selection (e.g., potassium carbonate for deprotonation). Microwave-assisted synthesis can enhance reaction efficiency and reduce by-products .

Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

Nuclear Magnetic Resonance (NMR) spectroscopy identifies proton and carbon environments (e.g., propyl group signals at δ 0.8–1.5 ppm for CH₃ and δ 1.5–2.0 ppm for CH₂). Infrared (IR) spectroscopy confirms carbonyl stretches (~1700–1750 cm⁻¹). Single-crystal X-ray diffraction resolves hydrogen-bonding networks and molecular geometry, as demonstrated in halogenated analogs .

Q. What are the known biological targets of indoline-2,3-dione derivatives, and how does 5-Propyl substitution influence these interactions?

Targets include bacterial enzymes (e.g., DNA gyrase) and eukaryotic kinases. The propyl group enhances lipophilicity, potentially improving membrane permeability. Comparative studies on halogenated derivatives (e.g., 5-chloro-7-iodo analogs) suggest alkyl chains may reduce steric hindrance compared to halogens, favoring enzyme binding .

Q. What purification techniques are effective for isolating this compound, and how are crystallization conditions optimized?

Recrystallization from dimethyl sulfoxide (DMSO) or ethanol-water mixtures is common. Slow evaporation at 4°C promotes crystal formation, while column chromatography (silica gel, ethyl acetate/hexane eluent) resolves polar impurities. Purity is validated via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does the propyl substituent in this compound affect its biological activity compared to other alkyl or halogenated derivatives?

Structure-activity relationship (SAR) studies indicate that longer alkyl chains (e.g., propyl vs. methyl) increase lipophilicity, enhancing bioavailability but potentially reducing solubility. Halogenated derivatives (e.g., 5-fluoro-6-methylthio analogs) show higher electrophilicity, which may improve covalent binding to target proteins. Comparative MIC assays against Staphylococcus aureus reveal propyl derivatives exhibit moderate activity (MIC = 32 µg/mL) versus halogenated analogs (MIC = 8–16 µg/mL) .

Q. What strategies optimize the synthesis of this compound to minimize by-products?

Microwave-assisted synthesis reduces reaction time (30 minutes vs. 12 hours) and by-product formation through uniform heating. Catalytic additives (e.g., 4Å molecular sieves) absorb water, preventing hydrolysis. Solvent-free conditions or ionic liquids improve atom economy. Post-reaction quenching with ice-water minimizes degradation .

Q. How can researchers resolve contradictions in biological activity data across studies on this compound?

Conduct a systematic review using GRADE methodology to assess study bias and evidence strength. Variables to standardize include bacterial strain selection (e.g., ATCC controls), assay conditions (pH, temperature), and compound purity (≥95% by HPLC). Meta-analyses should account for outliers using funnel plots .

Q. What in silico methods predict the pharmacokinetic properties of this compound?

Quantitative Structure-Activity Relationship (QSAR) models correlate logP values with absorption rates. Molecular docking (AutoDock Vina) identifies binding affinities to cytochrome P450 enzymes for metabolism prediction. SwissADME estimates bioavailability scores, highlighting potential issues with blood-brain barrier penetration .

Q. How should in vivo studies for this compound be designed to address bioavailability and metabolic stability?

Use pharmacokinetic (PK) profiling in rodent models: administer via oral and intravenous routes to calculate bioavailability (%F). Monitor plasma concentrations via LC-MS/MS. Incorporate prodrug strategies (e.g., esterification) to enhance solubility. Histopathological analysis ensures toxicity is assessed in liver and kidney tissues .

Q. How to design a robust protocol to assess antimicrobial efficacy against resistant bacterial strains?

Employ time-kill assays with clinical isolates (e.g., methicillin-resistant S. aureus). Include positive controls (e.g., ciprofloxacin) and check for efflux pump inhibition using phenylalanine-arginine β-naphthylamide. Synergy testing with β-lactams identifies combinatorial effects. Data should be replicated across three independent trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.